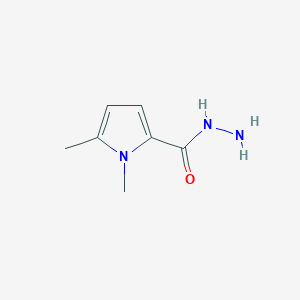
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide, also known as this compound, is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis Techniques
The synthesis of 1,5-dimethyl-1H-pyrrole-2-carbohydrazide typically involves the reaction of pyrrole derivatives with hydrazine or hydrazones. This compound can be synthesized through various methods, including:
- Hydrazinolysis : The selective hydrazinolysis of substituted pyrrole carboxylic acids yields the corresponding carbohydrazides.
- Cyclization Reactions : The reaction of amidrazones with cyclic anhydrides can lead to the formation of pyrrole derivatives.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives:
- Cytotoxicity and Antiproliferative Effects : Research indicates that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines, including melanoma. For instance, one study reported an IC50 value of 44.63 μM for a derivative against human melanoma cells, demonstrating comparable efficacy to established chemotherapeutics like Carboplatin and Temozolomide .
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications:
- Inhibition of Pro-inflammatory Cytokines : Studies have demonstrated that derivatives can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . This suggests potential use in treating inflammatory conditions.
Antibacterial Activity
The antibacterial properties of this compound have also been explored:
- Broad-spectrum Antibacterial Effects : Some derivatives have shown effectiveness against a range of bacterial strains, indicating their potential as antimicrobial agents .
Case Studies
属性
CAS 编号 |
133662-25-6 |
|---|---|
分子式 |
C7H11N3O |
分子量 |
153.18 g/mol |
IUPAC 名称 |
1,5-dimethylpyrrole-2-carbohydrazide |
InChI |
InChI=1S/C7H11N3O/c1-5-3-4-6(10(5)2)7(11)9-8/h3-4H,8H2,1-2H3,(H,9,11) |
InChI 键 |
BCGDETYOMTWFJU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C)C(=O)NN |
规范 SMILES |
CC1=CC=C(N1C)C(=O)NN |
同义词 |
1H-Pyrrole-2-carboxylicacid,1,5-dimethyl-,hydrazide(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















